(E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of aromatic amines with diethyl malonate in diphenyl ether, catalyzed with triethylamine . This process results in the formation of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives .Molecular Structure Analysis
The molecular structure of related compounds like quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of related compounds like quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reactions are classified as addition, reduction, condensation, and substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
- A study described the synthesis of a compound similar to (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide and its use in creating novel heterocyclic systems with potential antiviral activities against infectious bursal disease virus (Kaddah et al., 2021).
Antimicrobial and Antiviral Applications
- Research has shown that related benzohydrazide derivatives exhibit antimicrobial activities. For example, a similar compound demonstrated significant activity against bacteria and viruses (Selvam et al., 2010).
Insulin Enhancement and Metabolic Effects
- Vanadium(V) complexes using similar Schiff base ligands have been synthesized, showing significant potential in enhancing insulin sensitivity and glucose utilization in muscle cells (Li et al., 2015).
Antitubercular Activity
- The Co(II), Ni(II), Cu(II), and Zn(II) complexes of a compound analogous to this compound showed promising antitubercular activities, especially the copper(II) complex (Hegde et al., 2021).
Antimalarial Activity
- Compounds with structural similarities have been evaluated for antimalarial activities, with some showing promising results in vitro (Shaikh et al., 2021).
Eco-friendly Insecticidal Activity
- N-heterocycles derived from a similar quinoline scaffold were synthesized and showed notable insecticidal activity against certain pests, highlighting the compound's potential in eco-friendly pest control applications (Ghareeb et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown a broad range of biological properties, making them valuable in drug research and development .
Mode of Action
It’s worth noting that similar compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been found to inhibit the acetylcholinesterase enzyme, which plays a crucial role in alzheimer’s disease .
Biochemical Pathways
Related compounds, such as 4-hydroxy-2-quinolones, have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of similar compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, has been achieved , suggesting that these compounds could potentially be absorbed and metabolized in the body.
Result of Action
Related compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have shown strong potency in inhibiting the acetylcholinesterase enzyme .
Action Environment
The synthesis of similar compounds has been achieved under mild reaction conditions , suggesting that these compounds could potentially be stable under a variety of environmental conditions.
Future Directions
The future directions in the research of related compounds involve the development of new synthetic methodologies and the exploration of their utility in the synthesis of fused ring systems . The biological and pharmaceutical importance of these compounds is based upon their utilities as drugs isolated from naturally occurring compounds .
Properties
IUPAC Name |
4-bromo-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-14-7-5-11(6-8-14)17(23)21-19-10-13-9-12-3-1-2-4-15(12)20-16(13)22/h1-10H,(H,20,22)(H,21,23)/b19-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRCKTOVVRGFFI-VXLYETTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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